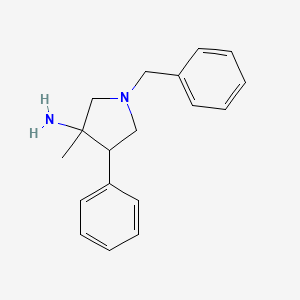
rac-(3R,4S)-1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4S)-1-bencil-3-metil-4-fenilpirrolidin-3-amina, trans es un compuesto quiral que pertenece a la clase de las pirrolidinas. Este compuesto se caracteriza por su estereoquímica única y la presencia de grupos bencilo, metilo y fenilo unidos al anillo de pirrolidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de rac-(3R,4S)-1-bencil-3-metil-4-fenilpirrolidin-3-amina, trans generalmente implica los siguientes pasos:
Formación del anillo de pirrolidina: El anillo de pirrolidina se puede sintetizar mediante una reacción de ciclación que involucra materiales de partida apropiados, como aminoácidos o aminas.
Introducción de grupos bencilo, metilo y fenilo: Los grupos bencilo, metilo y fenilo se introducen a través de diversas reacciones de sustitución. Por ejemplo, la bencilacion se puede lograr utilizando bromuro de bencilo en presencia de una base, mientras que la metilacion se puede llevar a cabo utilizando yoduro de metilo.
Resolución de la mezcla racémica: La mezcla racémica del compuesto se puede resolver en sus enantiómeros utilizando cromatografía quiral o técnicas de resolución enzimática.
Métodos de producción industrial
La producción industrial de rac-(3R,4S)-1-bencil-3-metil-4-fenilpirrolidin-3-amina, trans puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
rac-(3R,4S)-1-bencil-3-metil-4-fenilpirrolidin-3-amina, trans puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio para obtener derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica donde grupos funcionales como los haluros o los grupos hidroxilo son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Bromuro de bencilo en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de pirrolidinas sustituidas con varios grupos funcionales.
Aplicaciones Científicas De Investigación
rac-(3R,4S)-1-bencil-3-metil-4-fenilpirrolidin-3-amina, trans tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como ligando quiral en catálisis asimétrica.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o antivirales.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de trastornos neurológicos o como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de rac-(3R,4S)-1-bencil-3-metil-4-fenilpirrolidin-3-amina, trans implica su interacción con objetivos moleculares y vías específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando varios efectos biológicos. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- rac-(3R,4S)-1-bencil-4-(4-fluorofenil)pirrolidin-3-amina, trans
- rac-(3R,4S)-1-bencil-4-(trifluorometil)pirrolidin-3-amina, trans
- rac-(3R,4S)-4-(Metilamino)oxolan-3-ol, trans
Singularidad
rac-(3R,4S)-1-bencil-3-metil-4-fenilpirrolidin-3-amina, trans es único debido a su estereoquímica específica y la combinación de grupos bencilo, metilo y fenilo. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la hace valiosa para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C18H22N2 |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1-benzyl-3-methyl-4-phenylpyrrolidin-3-amine |
InChI |
InChI=1S/C18H22N2/c1-18(19)14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17H,12-14,19H2,1H3 |
Clave InChI |
NQFSZYGMWRMDPR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)
![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)
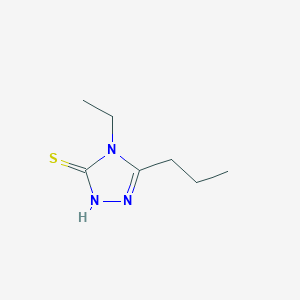
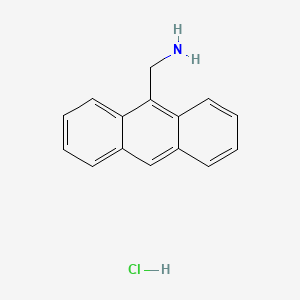

![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)
![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)
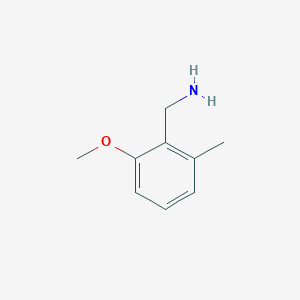
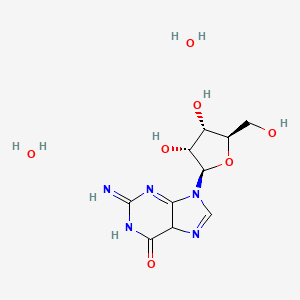

![N-(26-amino-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12310621.png)
![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)
